Conjugate Acid pKa Shift vs. 2-Chloro-4-nitroaniline
The conjugate acid pKa of 2-chloro-4-methoxy-5-nitroaniline is predicted as 1.47 ± 0.10, compared to the experimentally determined pKa of −0.94 for 2-chloro-4-nitroaniline [1]. The 2.41 log unit increase indicates that the target compound is a substantially weaker base, remaining predominantly unprotonated at pH values where the comparator would be largely protonated. This difference arises from the electron-donating effect of the 4-methoxy substituent counteracting the electron-withdrawing nitro and chloro groups .
| Evidence Dimension | Conjugate acid pKa (predicted vs. experimental) |
|---|---|
| Target Compound Data | pKa = 1.47 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Chloro-4-nitroaniline; pKa = −0.94 (conjugate acid, experimental) |
| Quantified Difference | ΔpKa = 2.41 log units |
| Conditions | Predicted value (ACD/Labs or similar); experimental value from dissociation constant measurement |
Why This Matters
A pKa difference of >2 log units dictates distinct protonation speciation in aqueous and acidic reaction media, directly impacting reactivity in acid-catalyzed transformations and extraction protocols.
- [1] ChemicalBook India. 2-Chloro-4-nitroaniline – pKa. https://www.chemicalbook.in/121-87-9.htm (accessed 2026-05-06). View Source
